N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

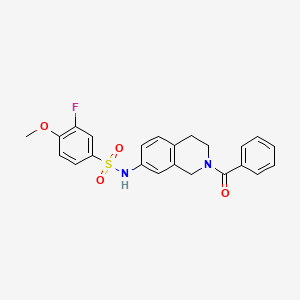

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core fused with a benzoyl group and a sulfonamide-linked aromatic ring substituted with fluorine and methoxy groups. The compound’s structural complexity arises from its hybrid architecture, combining a nitrogen-containing heterocycle (tetrahydroisoquinoline) with a sulfonamide pharmacophore.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c1-30-22-10-9-20(14-21(22)24)31(28,29)25-19-8-7-16-11-12-26(15-18(16)13-19)23(27)17-5-3-2-4-6-17/h2-10,13-14,25H,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZVUUFGQWNDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 3-fluoro-4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the tetrahydroisoquinoline moiety to form the corresponding isoquinoline derivative.

Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Emerging studies indicate that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide exhibits promising anticancer properties. Research has shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action are believed to involve:

- Modulation of Cell Cycle Regulators : Compounds with similar structures have been shown to affect proteins that regulate the cell cycle, leading to growth arrest in cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic proteins.

Case Study: In Vitro Anticancer Activity

A study reported the synthesis and evaluation of several tetrahydroisoquinoline derivatives for their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

Compounds derived from the tetrahydroisoquinoline scaffold have been associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include:

- Antioxidant Activity : These compounds may reduce oxidative stress in neuronal cells.

- Inhibition of Neuroinflammation : By modulating inflammatory pathways, they can potentially protect against neuronal damage.

Research Findings

In animal models of neurodegeneration, tetrahydroisoquinoline derivatives have shown promise in improving cognitive function and reducing neuroinflammatory markers . This highlights their potential utility in developing therapies for neurodegenerative conditions.

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates potential effectiveness against various bacterial strains. The sulfonamide group is known for its historical use in antibiotic development.

Case Study: Antimicrobial Testing

A series of related sulfonamide compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential role in treating infections .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and sulfonamide groups are known to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins. The fluoro and methoxy substituents can influence the compound’s binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound belongs to a broader class of sulfonamide and heterocyclic derivatives. Below is a detailed comparison with analogs reported in the literature, focusing on structural motifs, synthesis strategies, and spectroscopic properties.

Core Structure and Functional Groups

Key Differences :

Analogous Compounds () :

- Synthesized via sequential reactions:

- Friedel-Crafts sulfonylation of benzene/halobenzenes with p-tosyl chloride to form sulfonylbenzene precursors.

- Hydrazide formation and nucleophilic addition with 2,4-difluorophenyl isothiocyanate to yield hydrazinecarbothioamides.

- Cyclization under basic conditions to generate 1,2,4-triazole-thiones .

Comparison :

- Both classes employ sulfonylation and cyclization strategies, but the target compound’s tetrahydroisoquinoline core likely requires distinct ring-forming steps (e.g., Pictet-Spengler or Bischler-Napieralski reactions) compared to triazole cyclization in analogs.

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

- Target Compound : Expected absorption bands for sulfonamide (S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹).

- Triazole Analogs ([7–9]) :

Nuclear Magnetic Resonance (NMR) :

- Target Compound: Anticipated signals for tetrahydroisoquinoline protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and methoxy group (δ ~3.8 ppm).

- Triazole Analogs : Distinct splitting patterns for 2,4-difluorophenyl protons (δ 6.8–7.5 ppm) and deshielded triazole carbons (δ 150–160 ppm in ¹³C NMR) .

Structural and Functional Implications

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C23H21FN2O4S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 955534-51-7 |

| Structural Formula | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to modulate signaling pathways related to cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

- A study evaluating the effects of tetrahydroisoquinoline derivatives showed promising results in inhibiting tumor growth in various cancer cell lines .

- In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- A series of derivatives from the same chemical class have shown effectiveness against various pathogens, indicating potential as an antimicrobial agent .

Study 1: Antitumor Effects

In a controlled study involving human cancer cell lines (e.g., HT-29 and TK-10), this compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. Results indicated that it effectively reduced pro-inflammatory cytokine levels in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

Q & A

Basic: What are the key parameters to optimize in the synthesis of this compound?

Answer:

Synthesis optimization requires systematic evaluation of:

- Reaction temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may promote side reactions, as seen in Friedel-Crafts acylations .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while chlorinated solvents (e.g., DCM) aid in sulfonamide coupling steps .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., DMAP) are critical for acylations and sulfonamide formations, respectively .

- Purification methods : HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) are essential for isolating high-purity products (>95%) .

Basic: How is the structural integrity of this compound confirmed during synthesis?

Answer:

Multi-modal analytical techniques are employed:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tetrahydroisoquinoline protons at δ 2.5–3.5 ppm) and confirms sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 378.4 for C₁₈H₁₉FN₂O₄S) and detects isotopic patterns for halogenated intermediates .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline core .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Tautomeric equilibria : For example, thione-thiol tautomerism in sulfonamide derivatives alters binding affinity. IR spectroscopy (absence of νS-H at ~2500 cm⁻¹) and ¹H NMR (NH proton signals) confirm dominant tautomeric forms .

- Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM) with sonication to ensure homogeneity in bioassays .

- Target selectivity : Employ competitive binding assays (e.g., SPR or ITC) to differentiate primary targets from off-target interactions .

Advanced: How are computational methods integrated into mechanistic studies of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways for sulfonamide coupling, identifying transition states and activation energies .

- Molecular docking : Validates interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina, guided by crystallographic data .

- MD simulations : Assesses conformational stability of the tetrahydroisoquinoline core in aqueous vs. lipid environments .

Basic: What are the critical steps in designing a bioactivity assay for this compound?

Answer:

- In vitro models : Use cell lines (e.g., HEK293 for receptor-binding assays) with optimized growth media to minimize cytotoxicity .

- Dose-response curves : Test concentrations ranging from 1 nM to 100 μM, with triplicate measurements to ensure reproducibility .

- Control compounds : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO <0.1%) .

Advanced: How are SAR studies conducted to improve this compound’s efficacy?

Answer:

- Substituent variation : Modify the benzoyl group (e.g., electron-withdrawing -F vs. -OCH₃) to assess effects on binding affinity .

- Scaffold hopping : Replace tetrahydroisoquinoline with tetrahydroquinoline analogs to evaluate metabolic stability .

- Pharmacokinetic profiling : Measure logP (e.g., 2.8–3.5 via shake-flask method) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix interference : Use solid-phase extraction (C18 columns) to isolate the compound from plasma proteins .

- Detection limits : LC-MS/MS achieves sensitivity down to 1 ng/mL with MRM transitions (e.g., m/z 378→241) .

- Calibration standards : Prepare in matching biological matrices to account for recovery variability .

Advanced: How are stability studies designed to assess degradation pathways?

Answer:

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- Degradant identification : UPLC-QTOF-MS isolates and characterizes major degradants (e.g., sulfonic acid derivatives) .

- Kinetic modeling : Arrhenius plots predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.